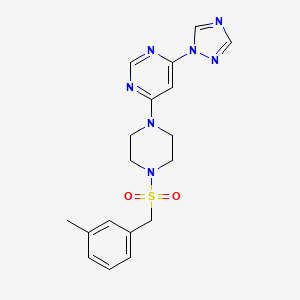

4-(4-((3-methylbenzyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine

Beschreibung

The compound 4-(4-((3-methylbenzyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine features a pyrimidine core with two key substituents:

- Position 4: A piperazine ring modified with a 3-methylbenzyl sulfonyl group.

- Position 6: A 1H-1,2,4-triazole moiety.

This structure combines a sulfonamide-functionalized piperazine (known for enhancing pharmacokinetic properties) with a triazole group (associated with antimicrobial and antifungal activity).

Eigenschaften

IUPAC Name |

4-[4-[(3-methylphenyl)methylsulfonyl]piperazin-1-yl]-6-(1,2,4-triazol-1-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N7O2S/c1-15-3-2-4-16(9-15)11-28(26,27)24-7-5-23(6-8-24)17-10-18(21-13-20-17)25-14-19-12-22-25/h2-4,9-10,12-14H,5-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCKQYHGMHDIIEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((3-methylbenzyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-methylbenzyl chloride with piperazine to form 4-(3-methylbenzyl)piperazine. This intermediate is then reacted with sulfonyl chloride to introduce the sulfonyl group, yielding 4-(4-((3-methylbenzyl)sulfonyl)piperazin-1-yl)pyrimidine. Finally, the triazole ring is introduced through a cyclization reaction with appropriate reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-((3-methylbenzyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and triazole rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

4-(4-((3-methylbenzyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(4-((3-methylbenzyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular processes. The compound’s structure allows it to interact with multiple targets, making it a versatile molecule for various applications .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Piperazine-Sulfonyl Modifications

Key Observations :

Analogues with Triazole/Pyrazole Moieties

Key Observations :

Analogues with Heterocyclic Cores

Key Observations :

- Quinazoline-triazole hybrids demonstrated direct antimicrobial efficacy, suggesting the target compound’s triazole-pyrimidine scaffold may similarly disrupt microbial enzymes or membranes.

Research Findings and Hypotheses

- Sulfonyl-Piperazine Role : The 3-methylbenzyl sulfonyl group may enhance blood-brain barrier penetration compared to aliphatic sulfonyl groups (e.g., in ), making the compound suitable for CNS-targeted therapies.

- Triazole vs. Pyrazole : The 1H-1,2,4-triazole in the target compound could offer stronger hydrogen-bonding interactions than pyrazole (as in ), improving target affinity.

- Antimicrobial Potential: Structural similarity to quinazoline-triazole hybrids and voriconazole supports hypotheses of antifungal/antibacterial activity, though empirical validation is required.

Biologische Aktivität

The compound 4-(4-((3-methylbenzyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine is a complex organic molecule that exhibits significant biological activity. This article explores its pharmacological properties, including its potential as an antibacterial agent, enzyme inhibitor, and antitumor compound.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 398.5 g/mol . Its structure comprises a piperazine ring, a pyrimidine moiety, and a triazole group, which are known to contribute to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C20H22N4O3S |

| Molecular Weight | 398.5 g/mol |

| Structure | Chemical Structure |

Antibacterial Activity

Research indicates that compounds with similar structural features often exhibit antibacterial properties. A study on pyrazole derivatives reported significant antibacterial activity against various strains, including Salmonella typhi and Escherichia coli . The sulfonyl group in the compound may enhance its interaction with bacterial cell walls, leading to increased efficacy.

Enzyme Inhibition

The piperazine moiety is known for its enzyme inhibitory activities. For instance, compounds containing piperazine have shown strong inhibitory effects on acetylcholinesterase (AChE) and urease . The specific compound under discussion may also demonstrate similar enzyme inhibition profiles, potentially useful in treating conditions like Alzheimer's disease or urolithiasis.

Antitumor Activity

The incorporation of triazole and pyrimidine rings has been linked to antitumor activity in various studies. Compounds from these classes have been shown to inhibit kinases involved in cancer progression . The potential for this compound to act as an antitumor agent warrants further investigation through in vitro and in vivo studies.

Case Studies and Research Findings

Several studies have synthesized related compounds to evaluate their biological activities:

- Antifungal Activity : A series of pyrazole derivatives demonstrated notable antifungal activity against several pathogens . This suggests that the triazole component of our compound could also confer antifungal properties.

- Structure-Activity Relationship (SAR) : Research into the SAR of similar compounds indicates that modifications to the piperazine and sulfonyl groups can significantly affect biological activity . This emphasizes the importance of optimizing these moieties for enhanced therapeutic effects.

- In Vivo Studies : In vivo studies on related piperazine derivatives have shown promising results in reducing tumor size in animal models . This highlights the potential for our compound to be developed into a therapeutic agent.

Q & A

Q. What are the key synthetic steps and optimization strategies for preparing 4-(4-((3-methylbenzyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine?

- Methodological Answer : Synthesis typically involves: (i) Sulfonylation : Introducing the sulfonyl group to the piperazine ring using reagents like 3-methylbenzylsulfonyl chloride under basic conditions (e.g., NaH in DMF) . (ii) Coupling Reactions : Attaching the triazole moiety to the pyrimidine core via nucleophilic substitution or metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) . (iii) Purification : Column chromatography or recrystallization to achieve >95% purity.

- Optimization : Reaction temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd(OAc)₂ for coupling) are critical. Yield improvements (e.g., from 45% to 72%) are achievable via fractional factorial design .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., sulfonyl and triazole positions) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated [M+H]⁺ = 454.16 vs. observed 454.15) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline form .

- HPLC-PDA : Assesses purity (>98% for biological assays) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Cross-Validation : Replicate assays under standardized conditions (e.g., ATP-based kinase inhibition assays at fixed ATP concentrations) .

- Meta-Analysis : Use tools like PRISMA to aggregate data, identifying variables (e.g., cell line variability, assay endpoints) causing discrepancies .

- Dose-Response Curves : Compare IC₅₀ values across studies to distinguish potency differences from methodological artifacts .

Q. What computational strategies predict the compound’s reactivity and interaction with biological targets?

- Methodological Answer :

- Quantum Chemical Calculations : Density Functional Theory (DFT) models predict sulfonyl group electrophilicity and nucleophilic attack sites (e.g., Fukui indices) .

- Molecular Dynamics (MD) Simulations : Simulate binding to targets (e.g., kinase ATP pockets) using AMBER or GROMACS, validated by mutagenesis studies .

- QSAR Models : Train models on analogs (e.g., triazole-pyrimidine derivatives) to forecast logP, solubility, and toxicity .

Q. How to design mechanistic studies to elucidate its interaction with enzymes or receptors?

- Methodological Answer :

- Enzymatic Assays : Measure inhibition kinetics (e.g., Km/Vmax shifts) using purified targets (e.g., PIM1 kinase) .

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) and kinetics (kon/koff) in real-time .

- Cryo-EM/Co-crystallography : Resolve binding modes at atomic resolution (e.g., triazole stacking with Phe residues) .

Q. What statistical approaches optimize reaction conditions for scale-up synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Use Box-Behnken or Central Composite Design to optimize variables (e.g., temperature, catalyst ratio) with minimal runs .

- Response Surface Methodology (RSM) : Model interactions between factors (e.g., solvent polarity vs. reaction time) to maximize yield .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Q. How to structure a SAR study focusing on modifications to the triazole and sulfonyl groups?

- Methodological Answer :

- Systematic Modifications :

- Triazole : Replace 1H-1,2,4-triazole with 1H-1,2,3-triazole or benzotriazole to probe steric effects .

- Sulfonyl : Substitute 3-methylbenzyl with 4-fluorobenzyl to assess electronic impacts on target binding .

- Assays : Test derivatives in parallel against panels of kinases or GPCRs to map substituent-activity trends .

- Data Clustering : Use principal component analysis (PCA) to group compounds by bioactivity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.